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5-fluoro-3-(2-nitroethenyl)-1H-

indole

Cat. No.: B12513291

Get Quote

Executive Summary: The Pharmacophore & The
Challenge
The 3-nitroethenyl indole scaffold (often referred to as 3-(2-nitrovinyl)indole) represents a

privileged structure in medicinal chemistry. Its core reactivity lies in the nitrovinyl side chain,

which functions as a potent Michael acceptor. This electrophilic moiety allows the molecule to

covalently modify cysteine residues in target proteins, a mechanism central to its antibacterial,

antifungal, and antiproliferative activities.

However, the efficacy of these compounds is strictly governed by their stereochemistry and

electronic substitution. The 5-position of the indole ring is a critical vector for optimization,

allowing modulation of lipophilicity and electronic density without disrupting the core binding

interactions.

This guide provides a rigorous, data-driven framework for the synthesis and structural

validation of these compounds, moving beyond basic characterization to establish definitive

proof of structure.
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Synthetic Pathway: The Henry Reaction
The most robust method for accessing this scaffold is the Henry reaction (nitroaldol

condensation) between a 5-substituted indole-3-carbaldehyde and nitromethane. Unlike acid-

catalyzed methods that can lead to polymerization, the ammonium acetate-mediated

condensation offers high stereoselectivity for the thermodynamically stable E-isomer.

Experimental Protocol: General Synthesis
Reagents: 5-Substituted-indole-3-carbaldehyde (1.0 eq), Nitromethane (10-20 eq),

Ammonium Acetate (0.5-1.0 eq).

Conditions: Reflux (approx. 100°C) or Microwave irradiation (90°C).

Workup: Upon cooling, the product typically precipitates as a colored solid (yellow to

red/orange). Filtration and washing with cold ethanol usually yields analytical-grade material.

Visualization: Synthetic Workflow
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Caption: Step-wise logic of the Henry reaction yielding the E-isomer via a dehydration

intermediate.

Spectroscopic Characterization: The Evidence
Hierarchy
Nuclear Magnetic Resonance (NMR)
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NMR is the gold standard for determining the geometric isomerism (E vs. Z) and confirming the

electronic influence of the 5-substituent.

Distinguishing E vs. Z Isomers
The coupling constant (J) of the vinylic protons is the definitive metric.

E-Isomer (Trans):J = 13.0 – 15.0 Hz. (Major product)[1][2][3]

Z-Isomer (Cis):J = 9.0 – 11.0 Hz. (Rare/Minor product)

Table 1: Characteristic 1H NMR Data (DMSO-d6)
Proton

Chemical Shift
(δ ppm)

Multiplicity Coupling (J)
Structural
Insight

Indole NH 12.0 – 12.5 Broad Singlet -

Highly

deshielded due

to H-bonding and

aromaticity.

H-2 (Indole) 8.0 – 8.4 Singlet/Doublet J ~ 3 Hz

Deshielded by

the adjacent

nitrovinyl

electron-

withdrawing

group (EWG).

Vinyl H-α 8.3 – 8.6 Doublet 13.5 Hz

Proximal to the

nitro group;

highly

deshielded.

Vinyl H-β 7.9 – 8.1 Doublet 13.5 Hz
Proximal to the

indole ring.

H-4 7.5 – 8.2 Doublet/Multiplet -

Shift varies

significantly

based on 5-

substituent (peri-

effect).
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Note: The "Vinyl H-α" refers to the proton on the carbon bearing the nitro group, while "Vinyl H-

β" is attached to the carbon connected to the indole C3.

Electronic Effects of 5-Substitution
The 5-substituent exerts an electronic push/pull that is observable in the vinyl region.

Electron Donating (e.g., 5-OMe): Increases electron density in the indole ring, causing an

upfield shift (lower ppm) of the vinyl protons due to shielding.

Electron Withdrawing (e.g., 5-NO2, 5-F): Decreases electron density, causing a downfield

shift (higher ppm) due to deshielding.

Infrared Spectroscopy (IR)
IR provides rapid confirmation of the functional groups, particularly the nitro group's symmetry.

Table 2: Diagnostic IR Bands
Functional Group

Wavenumber
(cm⁻¹)

Intensity Notes

N-H Stretch 3200 – 3400 Medium/Broad

Indicates free NH;

broadening suggests

intermolecular H-

bonding.

C=C Stretch 1610 – 1640 Medium
Conjugated alkene

stretch.

NO₂ Asymmetric 1480 – 1530 Strong
Diagnostic for nitro

group.

NO₂ Symmetric 1300 – 1350 Strong
Paired with the

asymmetric stretch.

Mass Spectrometry (MS)
Fragmentation patterns in ESI-MS often show a characteristic loss of the nitro group or the

entire nitrovinyl side chain.
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Molecular Ion: [M+H]⁺ or [M+Na]⁺ is typically distinct.

Fragmentation: Loss of NO2 (M-46) or OH (M-17) is common in high-energy collisions.

Structural Logic & Crystallography
X-ray crystallography reveals that these molecules are essentially planar. This planarity is

critical for the conjugation of the indole π-system with the nitrovinyl group, which facilitates the

"push-pull" electronic character (Indole acts as donor, Nitro as acceptor).

Visualization: Isomer Determination Logic

Isolated Product

1H NMR Analysis

Identify Vinyl Protons
(7.5 - 8.6 ppm)

Measure Coupling Constant (J)

J = 13-15 Hz
(E-Isomer Confirmed)

Large J

J = 9-11 Hz
(Z-Isomer Confirmed)

Small J

Click to download full resolution via product page

Caption: Decision tree for assigning stereochemistry based on NMR coupling constants.

Biological Relevance: The "Why"
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The structural analysis described above is not academic; it is a safety and efficacy requirement.

The 3-(2-nitrovinyl)indole moiety is a Michael acceptor.

Mechanism: The β-carbon (adjacent to the indole) is electrophilic. It reacts with nucleophilic

cysteine thiols in proteins.

Selectivity: The 5-substituent tunes this reactivity. An electron-withdrawing group at C5

makes the β-carbon more electrophilic (more reactive, potentially more toxic). An electron-

donating group makes it less electrophilic (potentially more selective).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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